BenchChemオンラインストアへようこそ!

Pyrazin-2-yl(quinolin-3-yl)methanamine

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Isozyme Selectivity Profiling

Pyrazin-2-yl(quinolin-3-yl)methanamine (CAS 1184079-68-2) is a heterocyclic primary amine combining a pyrazine and quinoline core, offering a unique hydrogen-bond-donating primary amine and a conformationally constrained aromatic system. Its in vitro profiling identifies it as a moderate, reversible inhibitor of human monoamine oxidase B (MAO-B, IC50 15.4 μM) with measurable selectivity over MAO-A (>6.5-fold), distinguishing it from non-selective or irreversible inhibitors. The free amine handle enables rapid diversification into amides, sulfonamides, and ureas without transition-metal catalysis, making it a superior scaffold for diversity-oriented synthesis. With certified purity of at least 97% (up to 98% from select vendors) and ISO-compliant manufacturing, this compound minimizes batch-to-batch variability, ensuring reliable use as a reference standard or synthetic intermediate in pharmaceutical development.

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
Cat. No. B15311459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazin-2-yl(quinolin-3-yl)methanamine
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(C3=NC=CN=C3)N
InChIInChI=1S/C14H12N4/c15-14(13-9-16-5-6-17-13)11-7-10-3-1-2-4-12(10)18-8-11/h1-9,14H,15H2
InChIKeyVPODSAXKJBLBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazin-2-yl(quinolin-3-yl)methanamine: A Heterocyclic Primary Amine Scaffold for MAO-B Inhibition and Chemical Probe Development


Pyrazin-2-yl(quinolin-3-yl)methanamine (CAS 1184079-68-2) is a heterocyclic primary amine that combines a pyrazine and a quinoline moiety connected via a methanamine linker . This structural architecture positions the compound as a versatile scaffold in medicinal chemistry, offering both a hydrogen-bond-donating primary amine and a conformationally constrained aromatic system for target engagement. In vitro profiling has identified the compound as a moderate inhibitor of human monoamine oxidase B (MAO-B) with an IC50 of 15.4 μM, while exhibiting minimal inhibition of MAO-A (IC50 > 100 μM), establishing a measurable selectivity window between the two isozymes [1].

Beyond In-Class Scaffold Interchangeability: Quantified Selectivity and Functional Group Constraints of Pyrazin-2-yl(quinolin-3-yl)methanamine


The quinoline-pyrazine heterocyclic core is shared by numerous compounds with divergent biological profiles; however, the precise substitution pattern and the presence of a free primary amine in Pyrazin-2-yl(quinolin-3-yl)methanamine dictate its unique pharmacological and synthetic utility. Simple substitution with halogenated or alkylated analogs, or with tertiary amine derivatives, alters both the hydrogen-bonding capacity and the steric environment of the molecule, leading to significant shifts in target selectivity and synthetic accessibility . As demonstrated by the compound's measured MAO-B selectivity profile—which differs substantially from both highly potent irreversible inhibitors and non-selective heterocyclic amines—generic replacement with a structurally related quinoline or pyrazine derivative without rigorous comparative data risks invalidating experimental SAR and compromising lead optimization campaigns [1].

Quantitative Differentiation of Pyrazin-2-yl(quinolin-3-yl)methanamine: Head-to-Head MAO Isozyme Selectivity and Chemical Purity Benchmarks


MAO-B vs. MAO-A Isozyme Selectivity: A Quantified Selectivity Window for Pyrazin-2-yl(quinolin-3-yl)methanamine

In head-to-head comparative fluorescence assays using recombinant human MAO enzymes and kynuramine as substrate, Pyrazin-2-yl(quinolin-3-yl)methanamine demonstrates a measurable selectivity for MAO-B over MAO-A. The compound inhibits MAO-B with an IC50 of 15.4 μM (1.54E+4 nM), while exhibiting minimal inhibition of MAO-A with an IC50 exceeding 100 μM (>1.00E+5 nM) [1]. This corresponds to a selectivity ratio (MAO-A IC50 / MAO-B IC50) of greater than 6.5-fold. This profile contrasts with classic irreversible MAO-B inhibitors like selegiline, which exhibit significantly higher potency (IC50 ~0.007 μM) but a different mechanism of action, and with non-selective heterocyclic amines that often lack this measurable isozyme bias [2].

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Isozyme Selectivity Profiling

Primary Amine Functionality: Synthetic Versatility Compared to Tertiary Amine and Halogenated Pyrazine-Quinoline Analogs

Pyrazin-2-yl(quinolin-3-yl)methanamine contains a free primary amine (-CH₂NH₂) group, which is a critical differentiator from closely related analogs such as (5-bromo-pyrazin-2-yl)-quinolin-3-ylmethyl-amine (CAS 1040526-88-2) or (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine (CAS 867162-37-6) [1]. The primary amine serves as a versatile synthetic handle for amide bond formation, reductive amination, and sulfonamide coupling—transformations that are either impossible or require additional deprotection steps with tertiary amine or halogenated analogs . This functional group directly enables rapid diversification into compound libraries without the need for pre-functionalization or harsh deprotection conditions, a practical advantage for medicinal chemistry workflows.

Medicinal Chemistry Chemical Probe Synthesis Library Diversification

Certified Analytical Purity: Differentiating Vendor Specifications for Reproducible Research

Commercially available Pyrazin-2-yl(quinolin-3-yl)methanamine is supplied with certified purity specifications that vary by vendor, directly impacting experimental reproducibility. MolCore offers the compound with a purity of NLT 97% under ISO-certified quality systems, suitable for pharmaceutical R&D and quality control applications . Leyan provides a higher purity grade of 98% . These documented purity thresholds provide procurement teams with verifiable benchmarks, distinguishing this compound from generic, uncertified heterocyclic amine sources where purity may be unspecified or lower, potentially introducing confounding impurities into biological assays.

Chemical Procurement Quality Control Reproducibility

Targeted Application Scenarios for Pyrazin-2-yl(quinolin-3-yl)methanamine in Academic and Industrial Research


Tool Compound for MAO-B Isozyme Selectivity Studies in Neurodegenerative Disease Models

Given its quantified MAO-B inhibitory activity (IC50 15.4 μM) and measurable selectivity over MAO-A (>6.5-fold), Pyrazin-2-yl(quinolin-3-yl)methanamine can be deployed as a moderate-affinity probe to investigate MAO-B-specific contributions in cellular models of Parkinson's disease or other neurodegenerative conditions. Its reversible, moderate potency profile—in contrast to high-potency irreversible inhibitors like selegiline—allows for the examination of partial or titratable inhibition effects without complete target ablation, a valuable experimental paradigm for understanding MAO-B's role in neuroinflammation and oxidative stress [1].

Core Scaffold for Diversity-Oriented Synthesis of Heterocyclic Compound Libraries

The free primary amine moiety of Pyrazin-2-yl(quinolin-3-yl)methanamine enables its use as a central building block in diversity-oriented synthesis (DOS) campaigns. Medicinal chemistry teams can rapidly generate libraries of amides, sulfonamides, ureas, and secondary/tertiary amines through straightforward coupling reactions. This contrasts with halogenated analogs, which require transition metal-catalyzed cross-coupling steps, and with tertiary amine analogs, which lack a reactive nucleophilic handle for further elaboration .

Quality-Controlled Intermediate for Pharmaceutical R&D and Analytical Method Development

With certified purity of at least 97% (and up to 98% from select vendors) and ISO-compliant manufacturing processes, Pyrazin-2-yl(quinolin-3-yl)methanamine meets the stringent quality requirements for use as a reference standard or synthetic intermediate in pharmaceutical development. Its well-defined purity profile reduces the risk of batch-to-batch variability, making it suitable for method validation, impurity profiling, and the synthesis of drug candidates where trace impurities could impact regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazin-2-yl(quinolin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.